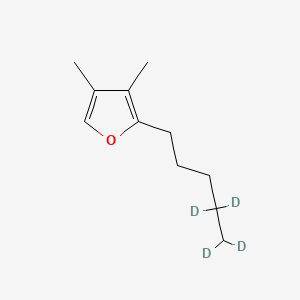

3,4-Dimethyl-2-pentylfuran-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

3,4-dimethyl-2-(4,4,5,5-tetradeuteriopentyl)furan |

InChI |

InChI=1S/C11H18O/c1-4-5-6-7-11-10(3)9(2)8-12-11/h8H,4-7H2,1-3H3/i1D2,4D2 |

InChI Key |

YZDOLIFUHOBZGC-RUKOHJPDSA-N |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])CCCC1=C(C(=CO1)C)C |

Canonical SMILES |

CCCCCC1=C(C(=CO1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dimethyl-2-pentylfuran-d4 chemical properties

An In-Depth Technical Guide on the Chemical Properties of 3,4-Dimethyl-2-pentylfuran-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound. Due to the limited availability of data for this specific deuterated compound, this guide extrapolates information from its non-deuterated parent compound, 3,4-Dimethyl-2-pentylfuran, and related furan (B31954) derivatives. The information herein is intended to serve as a valuable resource for research and development activities.

Chemical and Physical Properties

This compound is the deuterated form of 3,4-Dimethyl-2-pentylfuran. The introduction of four deuterium (B1214612) atoms into the pentyl group results in a slightly higher molecular weight compared to the non-deuterated form. Stable isotope-labeled compounds like this are valuable as internal standards in quantitative analysis or as tracers in metabolic studies.

Below is a summary of the computed chemical and physical properties for the non-deuterated parent compound, 3,4-Dimethyl-2-pentylfuran. These values provide a close approximation for the deuterated analogue.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | PubChem[1] |

| Molecular Weight | 166.26 g/mol | PubChem[1] |

| IUPAC Name | 3,4-dimethyl-2-pentylfuran | PubChem[1] |

| CAS Number | 71041-47-9 | Santa Cruz Biotechnology[2] |

| Appearance | Not specified; likely a liquid | General chemical knowledge |

| Boiling Point | Not specified | |

| Density | Not specified | |

| XLogP3 | 3.9 | PubChem[1] |

Synthesis

To introduce the deuterium label, a deuterated starting material for the pentyl group would be required. For instance, a deuterated pentyl Grignard reagent could be reacted with a suitable lactone or other electrophile to construct the carbon skeleton prior to furan ring formation.

A generalized synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Properties

Detailed spectroscopic data for this compound are not published. However, the expected NMR and mass spectra can be inferred from the data of the non-deuterated analogue and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary difference in the ¹H NMR spectrum of the d4-labeled compound compared to its non-deuterated counterpart would be the absence of signals corresponding to the two deuterated methylene (B1212753) groups in the pentyl chain. The remaining signals for the methyl groups on the furan ring, the furan proton, and the other protons on the pentyl chain would be present.

The ¹³C NMR spectrum would show signals for all carbon atoms. The carbons bearing deuterium would exhibit a characteristic triplet splitting pattern due to C-D coupling and a slight upfield shift (isotope shift).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Based on general principles and data for related furan derivatives)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~5.8-6.0 | s | H-5 (furan ring) |

| ¹H | ~2.5 | t | -CH₂- (alpha to furan) |

| ¹H | ~1.9-2.2 | s | -CH₃ (on furan ring) |

| ¹H | ~1.3-1.6 | m | -CH₂- (in pentyl chain) |

| ¹H | ~0.9 | t | -CH₃ (terminal methyl) |

| ¹³C | ~150-160 | s | C-2 (furan ring) |

| ¹³C | ~140-150 | s | C-3 or C-4 (furan ring) |

| ¹³C | ~110-120 | s | C-5 (furan ring) |

| ¹³C | ~110-120 | s | C-3 or C-4 (furan ring) |

| ¹³C | ~20-35 | t (due to C-D) | Deuterated carbons |

| ¹³C | ~20-30 | s | Other pentyl carbons |

| ¹³C | ~10-15 | s | Methyl carbons |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for this compound would be observed at an m/z value 4 units higher than the non-deuterated compound (m/z = 170.18 vs 166.14). The fragmentation pattern would also be affected by the presence of deuterium, potentially leading to fragments containing the deuterium label. This mass shift is a key feature used in isotope dilution mass spectrometry for accurate quantification.

Experimental Protocols: Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like substituted furans.[3][4][5][6][7][8][9] The following is a generalized protocol that can be adapted for the analysis of this compound.

Sample Preparation

For analysis in complex matrices, a sample preparation step is often necessary to extract and concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) is a common technique for this purpose.[4][6]

-

Sample Aliquoting: Place a known amount of the sample (e.g., 1-5 g of a solid or 5-10 mL of a liquid) into a headspace vial.

-

Internal Standard Spiking: Add a known amount of an internal standard. For the analysis of the non-deuterated compound, this compound would be an ideal internal standard.

-

Matrix Modification: For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the volatility of the analyte.

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 30-60 °C) with agitation to allow the analyte to partition into the headspace.

-

Extraction: Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analyte.

GC-MS Parameters

Table 3: Typical GC-MS Parameters for Alkylfuran Analysis

| Parameter | Typical Value |

| GC Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Injection Mode | Splitless or split, depending on concentration |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of ~1 mL/min |

| Oven Program | Initial 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Data Analysis

-

Identification: The analyte is identified by its retention time and by comparing its mass spectrum to a reference spectrum.

-

Quantification: For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Caption: General workflow for the analysis of this compound.

Biological Relevance and Potential Applications

While there is no specific information on the biological activity of 3,4-Dimethyl-2-pentylfuran, related compounds known as furan fatty acids are found in various natural sources and are known for their antioxidant properties.[10][11][12] They are believed to act as radical scavengers, protecting cells from oxidative damage.[10]

The deuterated nature of this compound makes it an excellent tool for use in drug development and metabolic research. Its primary applications would be:

-

Internal Standard: For accurate quantification of the non-deuterated analogue in complex biological matrices using isotope dilution mass spectrometry.

-

Metabolic Tracer: To study the absorption, distribution, metabolism, and excretion (ADME) of the parent compound without the need for radiolabeling.

The radical scavenging mechanism of furan fatty acids involves the quenching of reactive oxygen species, as depicted below.

Caption: Radical scavenging mechanism of furan fatty acids.[10]

Conclusion

This compound is a valuable chemical tool for researchers in various scientific disciplines. While direct experimental data for this deuterated compound is scarce, a comprehensive understanding of its properties and analytical behavior can be established by examining its non-deuterated counterpart and related furan derivatives. This guide provides a foundational understanding of its chemical properties, plausible synthesis, analytical methodologies, and potential applications, serving as a starting point for further research and development.

References

- 1. 3,4-Dimethyl-2-pentylfuran | C11H18O | CID 12741720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]

- 8. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 10. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethyl-2-pentylfuran-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethyl-2-pentylfuran-d4, a deuterated isotopologue of 3,4-Dimethyl-2-pentylfuran. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development, primarily for their utility in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) can influence the metabolic fate of a molecule, often leading to a more favorable pharmacokinetic profile. This document details the physicochemical properties, proposed synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Introduction

This compound is the deuterated form of 3,4-Dimethyl-2-pentylfuran, where four hydrogen atoms have been replaced by deuterium. While the parent compound is a substituted furan (B31954), the deuterated version is specifically designed for use as a stable isotope tracer. In the pharmaceutical industry, such labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying drug absorption, distribution, metabolism, and excretion (ADME).

The strategic placement of deuterium at metabolically labile positions can lead to a phenomenon known as the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can slow down the rate of metabolism, potentially leading to improved drug efficacy, reduced toxicity, and a longer half-life.

Physicochemical Properties

Table 1: Physicochemical Properties of 3,4-Dimethyl-2-pentylfuran and its Deuterated Analog

| Property | 3,4-Dimethyl-2-pentylfuran | This compound | Data Source |

| Molecular Formula | C₁₁H₁₈O | C₁₁H₁₄D₄O | - |

| Molecular Weight | 166.26 g/mol | 170.29 g/mol | Computed |

| CAS Number | 71041-47-9 | 1335401-72-3 | Vendor Data |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not available | Not available | - |

| Density | Not available | Not available | - |

| Solubility | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) | - |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a modified Paal-Knorr furan synthesis, a classic method for the preparation of substituted furans from 1,4-dicarbonyl compounds. The deuterium atoms can be introduced via a deuterated starting material.

3.1.1. Synthesis of Deuterated Precursor: 3,4-Dimethyl-2,5-hexanedione-d4

The synthesis would begin with the deuteration of a suitable precursor, such as 3,4-dimethyl-2,5-hexanedione, at the alpha-positions to the carbonyl groups. This can be achieved through base-catalyzed hydrogen-deuterium exchange.

-

Materials: 3,4-dimethyl-2,5-hexanedione, Deuterium oxide (D₂O), Sodium deuteroxide (NaOD) in D₂O (catalytic amount), Anhydrous ether.

-

Procedure:

-

3,4-dimethyl-2,5-hexanedione is dissolved in an excess of D₂O.

-

A catalytic amount of NaOD in D₂O is added to the solution.

-

The mixture is stirred at room temperature for 24-48 hours to allow for complete H-D exchange at the enolizable positions.

-

The reaction is monitored by ¹H NMR spectroscopy for the disappearance of the signals corresponding to the alpha-protons.

-

Upon completion, the mixture is neutralized with DCl in D₂O.

-

The deuterated product is extracted with anhydrous ether.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,4-Dimethyl-2,5-hexanedione-d4.

-

3.1.2. Paal-Knorr Furan Synthesis

The deuterated 1,4-dicarbonyl compound is then cyclized to form the furan ring.

-

Materials: 3,4-Dimethyl-2,5-hexanedione-d4, Pentylmagnesium bromide (Grignard reagent), Anhydrous tetrahydrofuran (B95107) (THF), p-Toluenesulfonic acid (catalyst).

-

Procedure:

-

The deuterated diketone is dissolved in anhydrous THF under an inert atmosphere (e.g., argon).

-

The solution is cooled to -78 °C.

-

One equivalent of pentylmagnesium bromide in THF is added dropwise. The Grignard reagent will add to one of the carbonyls.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

A catalytic amount of p-toluenesulfonic acid is added to the reaction mixture.

-

The mixture is heated to reflux to induce cyclization and dehydration to form the furan ring.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

-

In-Depth Technical Guide to 3,4-Dimethyl-2-pentylfuran-d4

CAS Number: 1335401-72-3

This technical guide provides a comprehensive overview of 3,4-Dimethyl-2-pentylfuran-d4, a deuterated furan (B31954) derivative of interest to researchers, scientists, and drug development professionals. This document details the compound's properties, outlines a general methodology for its synthesis, discusses its applications, and explores the broader biological context of furan fatty acids.

Compound Data and Properties

This compound is the deuterated analogue of 3,4-Dimethyl-2-pentylfuran. The incorporation of deuterium (B1214612) isotopes makes it a valuable tool in various research applications, particularly in pharmacokinetic studies.

| Property | Value | Source |

| CAS Number | 1335401-72-3 | N/A |

| Molecular Formula | C₁₁H₁₄D₄O | [1] |

| Molecular Weight | 170.30 g/mol | N/A |

| Appearance | Not specified, likely a liquid | N/A |

| Purity | ≥98% (typical) | N/A |

| Storage | Store at -20°C for long-term stability | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane | N/A |

Synthesis and Experimental Protocols

General Synthetic Approach

A plausible synthetic route would first involve the synthesis of the non-deuterated parent compound, 3,4-Dimethyl-2-pentylfuran. This can be achieved through various organic synthesis methods, such as the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Following the synthesis of the furan core, deuteration can be achieved. A common method for introducing deuterium into aromatic systems is through acid- or base-catalyzed hydrogen-deuterium exchange.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4-Dimethyl-2-pentylfuran (Non-deuterated)

-

Reaction: A 1,4-dicarbonyl precursor, such as a 3,4-dimethyl-2,5-octanedione derivative, would be subjected to cyclization under acidic or basic conditions.

-

Reagents: The appropriate diketone, a dehydrating agent (e.g., p-toluenesulfonic acid or sulfuric acid), and a suitable solvent (e.g., toluene (B28343) or benzene).

-

Procedure: The reactants are refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield pure 3,4-Dimethyl-2-pentylfuran.

Step 2: Deuteration of 3,4-Dimethyl-2-pentylfuran

-

Reaction: Hydrogen-deuterium exchange on the pentyl group.

-

Reagents: 3,4-Dimethyl-2-pentylfuran, a deuterium source (e.g., D₂O), and a catalyst (e.g., a strong acid like D₂SO₄ or a base like NaOD).

-

Procedure: The furan derivative is dissolved in an excess of the deuterated solvent and the catalyst is added. The mixture is stirred at an elevated temperature for a prolonged period to facilitate the exchange. The extent of deuteration can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. After the desired level of deuteration is achieved, the product is isolated by extraction and purified.

Analytical Data

Specific analytical data for this compound is not widely published. However, the expected data can be extrapolated from the known data of the non-deuterated analogue and the principles of isotopic labeling.

-

Mass Spectrometry (MS): The mass spectrum of the deuterated compound would show a molecular ion peak (M+) at m/z 170.30, which is 4 mass units higher than the non-deuterated compound (molecular weight 166.26 g/mol )[2]. The fragmentation pattern would be similar to the parent compound, with characteristic shifts in fragment masses corresponding to the deuterated pentyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a significant reduction or complete disappearance of the signals corresponding to the protons on the deuterated positions of the pentyl group. The remaining proton signals of the furan ring and methyl groups would remain unchanged.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms. The signals for the deuterated carbons would exhibit splitting due to coupling with deuterium (a triplet for a -CD₂- group and a quintet for a -CD₃ group) and would be slightly upfield shifted compared to the non-deuterated compound.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the positions of deuterium incorporation.

-

Applications in Research and Drug Development

Deuterated compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays and as tracers in metabolic studies.

Pharmacokinetic Studies

The primary application of this compound is in pharmacokinetic (PK) studies. By using the deuterated compound as an internal standard, researchers can accurately quantify the concentration of the non-deuterated parent drug in biological matrices such as plasma, urine, and tissues using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling does not significantly alter the chemical properties of the molecule, but its increased mass allows for its clear differentiation from the endogenous or administered non-labeled compound.

Metabolic Fate and Pathway Elucidation

This compound can be used to trace the metabolic fate of the parent compound in vivo. After administration, the metabolic products will retain the deuterium label, allowing for their identification and characterization. This is crucial for understanding how the drug is processed in the body, identifying potential active or toxic metabolites, and elucidating metabolic pathways.

Biological Context: Furan Fatty Acids

3,4-Dimethyl-2-pentylfuran belongs to the broader class of furan fatty acids (FuFAs). While specific biological activities of the deuterated compound are not documented, understanding the role of FuFAs provides a valuable context.

Furan fatty acids are found in various natural sources, including plants and marine organisms. They are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties. Some furan derivatives have been investigated for their potential as antibacterial, antifungal, and antitumor agents[3][4]. The furan ring is a key structural motif in many pharmacologically active compounds[4].

Signaling Pathways and Logical Relationships

While no specific signaling pathways have been directly attributed to this compound, a general workflow for its use in pharmacokinetic studies can be visualized.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the data for similar furan derivatives, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is likely to be a flammable liquid and should be stored away from ignition sources.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and general chemical principles. Specific experimental procedures and safety precautions should be developed and validated by qualified personnel.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,4-Dimethyl-2-pentylfuran | C11H18O | CID 12741720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

Technical Guide: 3,4-Dimethyl-2-pentylfuran-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3,4-Dimethyl-2-pentylfuran-d4, a deuterated isotopologue of the substituted furan (B31954), 3,4-Dimethyl-2-pentylfuran. This document details its molecular properties, plausible synthetic and analytical methodologies, and is intended for use in research and development settings. Given its nature as a stable isotope-labeled compound, its primary application lies in its use as an internal standard for quantitative mass spectrometry-based analyses.

Core Molecular Data

The incorporation of four deuterium (B1214612) atoms into the 3,4-Dimethyl-2-pentylfuran structure results in a predictable mass shift, making it an ideal internal standard for analytical quantification of the non-deuterated analogue. The key molecular properties are summarized below.

| Property | 3,4-Dimethyl-2-pentylfuran | This compound |

| Molecular Formula | C₁₁H₁₈O[1][2] | C₁₁H₁₄D₄O[3][4] |

| Molecular Weight | 166.26 g/mol [1][2] | 170.28 g/mol [3] |

| CAS Number | 71041-47-9[1] | 1335401-72-3[3][4] |

Synthetic Methodology

Experimental Protocol: Plausible Synthesis via Palladium-Catalyzed Alkylation

This protocol describes a potential method for the synthesis of the non-deuterated analogue, 3,4-Dimethyl-2-pentylfuran. The synthesis of the deuterated version would require the use of a deuterated starting material.

Materials:

-

3,4-Dimethylfuran

-

1-Iodopentane

-

Palladium(IV) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Trifluorotoluene (PhCF₃)

-

Ethyl acetate (B1210297)

-

Water

-

Argon gas

Procedure:

-

To a 15 mL Schlenk tube equipped with a stirrer bar, add Pd(PPh₃)₄ (0.1 equivalents), Xantphos (0.2 equivalents), and Cs₂CO₃ (2.0 equivalents).

-

Add 3,4-Dimethylfuran (1.0 equivalent) and trifluorotoluene (5 mL) to the Schlenk tube.

-

Add 1-Iodopentane (3.0 equivalents) to the reaction mixture.

-

Evacuate the tube and backfill with argon gas. Repeat this process five times.

-

Place the sealed tube in a pre-heated oil bath at 110°C and stir vigorously for 48 hours.

-

After cooling, dilute the reaction mixture with water (90 mL).

-

Extract the aqueous phase three times with ethyl acetate (30 mL each).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3,4-Dimethyl-2-pentylfuran.

This protocol is adapted from a general method for the regioselective Pd-catalyzed α-alkylation of furans and may require optimization for this specific substrate.[5]

Analytical Applications and Methodology

This compound is primarily used as an internal standard in the quantitative analysis of 3,4-Dimethyl-2-pentylfuran and other related furan derivatives by gas chromatography-mass spectrometry (GC-MS). The deuterated standard is added to samples at a known concentration to correct for variations in sample preparation and instrument response.

Experimental Protocol: Quantification by Headspace GC-MS

This protocol outlines a general method for the analysis of furan derivatives in a food matrix, utilizing a deuterated internal standard.

Materials and Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Headspace autosampler

-

GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Headspace vials (20 mL) with PTFE-faced septa

-

This compound solution (internal standard)

-

Sample matrix (e.g., fruit juice, coffee)

Procedure:

-

Sample Preparation:

-

For liquid samples, accurately transfer a known volume (e.g., 5 mL) into a headspace vial.

-

For solid samples, weigh a homogenized portion into a vial and add a known volume of saturated NaCl solution.

-

Spike each sample, calibration standard, and blank with a known amount of the this compound internal standard solution.

-

Immediately seal the vials.

-

-

Headspace Incubation and Injection:

-

Place the vials in the headspace autosampler and incubate at a set temperature (e.g., 60°C) for a defined period to allow for equilibration of the volatile furan derivatives in the headspace.

-

Automatically inject a portion of the headspace vapor into the GC-MS system.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Inlet Temperature: 200°C

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Oven Program: Start at 50°C, ramp at 10°C/min to 225°C, hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-200

-

Monitor characteristic ions for 3,4-Dimethyl-2-pentylfuran (e.g., m/z corresponding to the molecular ion and major fragments) and this compound.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 3,4-Dimethyl-2-pentylfuran in the samples from the calibration curve.

-

This is a generalized protocol; specific parameters may need to be optimized based on the instrumentation and sample matrix.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fda.gov [fda.gov]

- 5. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]

Technical Guide: Safety and Toxicological Profile of 3,4-Dimethyl-2-pentylfuran-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for 3,4-Dimethyl-2-pentylfuran-d4 is not publicly available. The information presented herein is a consolidation of data from structurally related compounds and the general class of furan (B31954) derivatives. All laboratory work should be conducted under the supervision of a qualified professional, and a comprehensive risk assessment should be performed before handling this compound. This compound is a deuterated form of 3,4-Dimethyl-2-pentylfuran and is intended for research use only.

Chemical and Physical Properties

Quantitative data for 3,4-Dimethyl-2-pentylfuran and related compounds are summarized below. Properties for the deuterated form (d4) are expected to be very similar to the parent compound.

| Property | Value | Source / Compound |

| Molecular Formula | C₁₁H₁₄D₄O | This compound |

| Molecular Weight | 170.30 g/mol (approx.) | This compound |

| Molecular Formula (Parent) | C₁₁H₁₈O | 3,4-Dimethyl-2-pentylfuran[1] |

| Molecular Weight (Parent) | 166.26 g/mol | 3,4-Dimethyl-2-pentylfuran[1] |

| Boiling Point | 64-65 °C @ 20.5 Torr | 2-Pentylfuran[2] |

| Density | 0.838 g/cm³ @ 19 °C | 2-Pentylfuran[2] |

| Flash Point | 114 °F | 2-Pentylfuran[2] |

| Water Solubility | Slightly soluble | 2-Pentylfuran[2] |

| XLogP3 | 3.7 | 2-Pentylfuran[3] |

Toxicological Profile

No specific toxicological studies for this compound or its parent compound were identified. The toxicological assessment is therefore based on the known hazards of the furan chemical class. Furans are known to be metabolized by cytochrome P450 enzymes into reactive intermediates that can lead to cellular damage.

| Endpoint | Data | Source / Compound |

| Acute Oral Toxicity (LD50) | 1200 mg/kg | Mouse, 2-Pentylfuran[2] |

| Carcinogenicity | Possible human carcinogen (furan) | Furan[4] |

| Primary Target Organ | Liver | Furan[4] |

General Hazards of Furan Derivatives:

-

Hepatotoxicity: The primary toxicological concern for furan and its derivatives is liver toxicity.[4]

-

Metabolic Activation: Toxicity is mediated by the metabolic activation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1.[4][5]

-

Reactive Metabolites: The oxidation of the furan ring produces a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules, leading to cytotoxicity.[4]

Experimental Protocols

Protocol for the Quantification of 2-Pentylfuran in a Biological Matrix (Illustrative)

This protocol is adapted from general methods for analyzing alkylfurans in food matrices and serves as a representative example.

Objective: To quantify the concentration of a furan analyte in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace autosampler

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

Headspace vials with septa and caps

-

Sample matrix (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Saturated sodium chloride solution

-

Organic solvent for standards (e.g., methanol)

Procedure:

-

Sample Preparation:

-

An aliquot of the sample matrix is placed into a headspace vial.

-

A known amount of the internal standard is added.

-

Saturated sodium chloride solution is added to increase the volatility of the analyte.

-

The vial is immediately sealed.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is incubated at a controlled temperature (e.g., 60°C) with agitation to allow the analyte to partition into the headspace.

-

The SPME fiber is exposed to the headspace for a defined period to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

The SPME fiber is retracted and injected into the hot inlet of the GC.

-

The adsorbed analytes are thermally desorbed onto the analytical column.

-

The GC oven temperature is programmed to separate the analytes.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the analyte and internal standard.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The analyte concentration in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

-

Visualizations

Metabolic Activation of the Furan Ring

The following diagram illustrates the general metabolic pathway for the bioactivation of a furan ring, a key process in the toxicology of this class of compounds.

Caption: Metabolic activation of a furan derivative to a reactive electrophile.

Experimental Workflow for Toxicity Assessment

The following diagram outlines a typical workflow for assessing the toxicity of a novel compound.

Caption: A generalized workflow for assessing the toxicity of a chemical compound.

References

- 1. 3,4-Dimethyl-2-pentylfuran | C11H18O | CID 12741720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity of 3,4-Dimethyl-2-pentylfuran-d4

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise determination of isotopic purity is critical for the application of deuterated compounds in research and drug development. Stable isotope labeling, particularly with deuterium (B1214612) (²H or D), is a key strategy for modifying pharmacokinetic profiles and for use as internal standards in quantitative analysis. This guide provides a comprehensive overview of the analytical methodologies used to assess the isotopic purity of 3,4-Dimethyl-2-pentylfuran-d4, a deuterated volatile organic compound. It details experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy and presents a logical workflow for purity determination.

Introduction to Isotopic Purity

Isotopic purity is a quantitative measure of the degree to which a specific isotope has been incorporated into a molecule at a designated position. For a deuterated compound like this compound, it is crucial to determine the percentage of molecules that contain the desired number of deuterium atoms (in this case, four) versus those with fewer deuterium atoms (d0, d1, d2, d3) or an excess. High isotopic purity is essential for applications such as internal standards in isotope dilution assays, where the accuracy of quantification depends on a well-characterized isotopic distribution.[1]

Quantitative Data Summary

While a specific Certificate of Analysis for this compound is not publicly available, the following table represents typical data obtained from analytical characterization of such a deuterated compound. This data is generated by comparing the ion abundances of the deuterated compound with its non-deuterated analogue.[2]

| Parameter | Specification | Method |

| Chemical Purity | >98% | GC-MS |

| Isotopic Purity (Atom % D) | >99% | Mass Spectrometry, ¹H NMR |

| Deuterium Incorporation | ≥99% | Mass Spectrometry |

| Isotopic Distribution | ||

| d0 | <0.5% | Mass Spectrometry |

| d1 | <1.0% | Mass Spectrometry |

| d2 | <2.0% | Mass Spectrometry |

| d3 | <5.0% | Mass Spectrometry |

| d4 | >95% | Mass Spectrometry |

Table 1: Representative Isotopic Purity Data for this compound. This data is hypothetical and serves as an example of a typical analysis.

Experimental Protocols

The determination of isotopic purity for volatile deuterated compounds primarily relies on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

GC-MS is ideal for volatile organic compounds and provides detailed information on isotopic distribution and enrichment.[2][3]

Objective: To separate this compound from potential impurities and to determine the relative abundances of its isotopologues (d0-d4).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). Prepare a similar solution of the non-deuterated analogue to establish its natural isotope abundance pattern.

-

GC Separation:

-

Instrument: Agilent GC-MS system or equivalent.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL via splitless injection.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 3,4-Dimethyl-2-pentylfuran.

-

Extract the mass spectrum for this peak.

-

Determine the relative intensities of the ion peaks in the molecular ion cluster (M, M+1, M+2, etc.).

-

Correct the measured intensities for the natural abundance of ¹³C and other isotopes using the spectrum of the non-deuterated standard.[2]

-

Calculate the percentage of each isotopologue (d0, d1, d2, d3, d4) to determine the isotopic distribution.

-

NMR spectroscopy is a powerful non-destructive technique to confirm the location and extent of deuterium incorporation.[6][7] Both ¹H and ²H NMR can be used.

Objective: To confirm the positions of deuterium labeling by observing the absence of proton signals (¹H NMR) or the presence of deuterium signals (²H NMR).

Methodology (¹H NMR):

-

Sample Preparation: Dissolve an accurately weighed sample in a high-purity deuterated solvent (e.g., CDCl₃) that does not have signals interfering with the analyte. Add an internal standard with a known concentration if quantification is needed.

-

Data Acquisition:

-

Spectrometer: Bruker 400 MHz NMR spectrometer or higher.

-

Experiment: Standard ¹H NMR acquisition.

-

Parameters: Sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

In the ¹H NMR spectrum of this compound, the signals corresponding to the positions where deuterium atoms have replaced protons will be absent or significantly reduced in intensity.[6][7]

-

The isotopic purity can be estimated by comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated part of the molecule or an internal standard.[6]

-

Methodology (²H NMR):

-

Sample Preparation: Dissolve the sample in a non-deuterated, protonated solvent (e.g., CHCl₃).

-

Data Acquisition:

-

Spectrometer: High-field NMR spectrometer equipped with a deuterium probe.

-

Experiment: Standard ²H NMR acquisition.

-

-

Data Analysis:

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for determining the isotopic purity of a deuterated compound.

Caption: Analytical workflow for isotopic purity determination.

The relationship between different analytical techniques provides a comprehensive characterization of the deuterated compound.

Caption: Synergy of analytical methods for purity assessment.

References

- 1. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Elusive Natural Occurrence of 3,4-Dimethyl-2-pentylfuran: A Technical Guide to its Biosynthetic Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of 3,4-Dimethyl-2-pentylfuran. Direct evidence for the natural biosynthesis of this specific volatile compound remains elusive in published literature. However, compelling research has elucidated the natural production of a closely related and more complex molecule, methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate (B1231133), a furanoid fatty acid (FuFA). This guide will focus on the established biosynthetic pathway of this FuFA, as it represents the known natural origin of the core 3,4-dimethyl-5-pentylfuran structure. We will also explore the potential for this larger molecule to serve as a precursor to 3,4-Dimethyl-2-pentylfuran through degradative processes.

Natural Occurrence: An Indirect Perspective

Extensive searches of scientific literature and chemical databases do not provide direct evidence for the isolation of 3,4-Dimethyl-2-pentylfuran from a natural, unprocessed source. Its presence is not documented as a significant volatile component in plants, animals, or microorganisms. However, the 3,4-dimethyl-5-pentylfuran moiety is a key structural feature of certain furanoid fatty acids that are naturally synthesized by bacteria.

The most well-documented example is methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate (9D5-FuFA) , which has been identified in the α-proteobacteria Rhodobacter sphaeroides and Rhodopseudomonas palustris[1][2]. These furanoid fatty acids are incorporated into the bacterial cell membrane phospholipids. While quantitative data on the natural concentration of 3,4-Dimethyl-2-pentylfuran is unavailable due to its unconfirmed natural status, Table 1 summarizes the occurrence of the related furanoid fatty acids.

Table 1: Documented Natural Occurrence of a Structurally Related Furanoid Fatty Acid

| Compound Name | Natural Source(s) |

| Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate (9D5-FuFA) | Rhodobacter sphaeroides, Rhodopseudomonas palustris[1][2] |

Biosynthesis of the 3,4-Dimethyl-5-pentylfuran Core

The biosynthesis of the 3,4-dimethyl-5-pentylfuran structure has been elucidated as part of the pathway for furanoid fatty acid formation in bacteria. This multi-step enzymatic process begins with common fatty acid precursors and involves methylation, desaturation, and cyclization.

The biosynthetic pathway for methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate (9D5-FuFA) is a critical area of study. The pathway begins with the precursor molecule, cis-vaccenic acid (18:1Δ11), a common unsaturated fatty acid in bacterial membranes.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of 9D5-FuFA in α-proteobacteria.

Experimental Protocols

The elucidation of the 9D5-FuFA biosynthetic pathway involved a combination of genetic and biochemical techniques. Below are the detailed methodologies for the key experiments.

General Experimental Workflow

Caption: General experimental workflow for pathway elucidation.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

-

Cell Harvesting : Bacterial cells are harvested from liquid culture by centrifugation.

-

Lipid Extraction : Total lipids are extracted from the cell pellet using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

-

Transesterification : The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a solution of methanolic HCl or BF3/methanol.

-

Extraction of FAMEs : The resulting FAMEs are extracted with hexane (B92381) or a similar non-polar solvent.

-

Sample Preparation for Analysis : The hexane layer containing the FAMEs is collected, the solvent is evaporated under a stream of nitrogen, and the residue is redissolved in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of FAMEs.

-

Column : A polar capillary column (e.g., DB-23 or equivalent) is typically used for the separation of fatty acid methyl esters.

-

Carrier Gas : Helium is used as the carrier gas.

-

Oven Temperature Program : A temperature gradient is employed to ensure the separation of different FAMEs. For example, an initial temperature of 100°C, held for 2 minutes, ramped to 250°C at a rate of 5°C/min, and held for 10 minutes.

-

Mass Spectrometry : Electron ionization (EI) at 70 eV is used. Mass spectra are recorded over a mass-to-charge ratio (m/z) range of 50-550.

-

Identification : FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by interpretation of fragmentation patterns.

Gene Knockout and Complementation Studies

To identify the genes involved in the biosynthetic pathway, targeted gene knockout mutants are created. The lipid profiles of these mutants are then compared to the wild-type strain. The accumulation of a specific intermediate in a mutant strain suggests the function of the knocked-out gene. Complementation of the mutant with a plasmid carrying the wild-type gene should restore the wild-type lipid profile, confirming the gene's function.

Potential for Degradation to 3,4-Dimethyl-2-pentylfuran

While the biosynthesis of 3,4-Dimethyl-2-pentylfuran is not directly established, it is plausible that this volatile compound could be formed from the degradation of naturally occurring furanoid fatty acids like 9D5-FuFA. Furan (B31954) rings are susceptible to oxidative cleavage, and the long fatty acid chain can be shortened through various metabolic or environmental processes.

Proposed Degradation Pathway

Caption: A hypothetical pathway for the degradation of 9D5-FuFA.

Photooxidation is a known degradation pathway for furanoid fatty acids, leading to the formation of various smaller, often volatile, compounds. It is conceivable that under certain conditions (e.g., exposure to light and oxygen), the furan ring of 9D5-FuFA could be cleaved, or the fatty acid tail could be shortened, eventually leading to the formation of 3,4-Dimethyl-2-pentylfuran. However, specific studies demonstrating this transformation are currently lacking.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of 3,4-Dimethyl-2-pentylfuran-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3,4-Dimethyl-2-pentylfuran-d4 as a deuterated internal standard for the quantitative analysis of its non-deuterated analog, 3,4-Dimethyl-2-pentylfuran. The protocols detailed below are primarily based on established methods for the analysis of furan (B31954) and its alkyl derivatives in various matrices, particularly in food and biological samples.

Introduction

3,4-Dimethyl-2-pentylfuran is a volatile organic compound belonging to the furan family. The presence and concentration of such compounds are of interest in food science, environmental analysis, and toxicology. Accurate quantification of 3,4-Dimethyl-2-pentylfuran requires a robust analytical method, and the use of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy.[1]

This compound is an ideal internal standard for this purpose because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis.[1] However, its increased mass allows for clear differentiation by a mass spectrometer, enabling correction for variations in sample extraction and injection volume.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured by the mass spectrometer. This ratio is then used to calculate the concentration of the analyte in the original sample. This method effectively compensates for sample loss during preparation and instrumental variability.

Applications

The primary application for this compound is as an internal standard for the quantitative analysis of 3,4-Dimethyl-2-pentylfuran in various matrices, including:

-

Food and Beverages: Monitoring the formation of furan derivatives during thermal processing of food.[2][3]

-

Environmental Samples: Detecting and quantifying furan compounds in air, water, and soil.

-

Biological Matrices: In pharmacokinetic and metabolic studies to trace the fate of furan-containing compounds.[1]

Experimental Protocols

The following protocols describe the use of this compound as an internal standard in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) methods. The choice between Headspace-Solid Phase Microextraction (HS-SPME) and static Headspace (HS) will depend on the sample matrix and the required sensitivity.

Method 1: Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly sensitive and suitable for the analysis of volatile compounds in complex matrices.[2][4]

4.1.1. Materials and Reagents

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or another suitable solvent.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of 3,4-Dimethyl-2-pentylfuran and a constant concentration of this compound.

-

Samples: Homogenize solid or semi-solid samples.

-

Reagents: Sodium chloride (NaCl), deionized water.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for furan derivatives.[2]

-

Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.

4.1.2. Sample Preparation

-

Weigh an appropriate amount of the homogenized sample (e.g., 1-5 g for solids, or 5 mL for liquids) into a 20 mL headspace vial.

-

Add a known amount of the this compound internal standard solution to each sample, calibration standard, and blank.

-

For solid and semi-solid samples, add 5 mL of a saturated NaCl solution to aid the release of volatile compounds. For liquid samples, add solid NaCl to saturation.

-

Immediately seal the vials.

4.1.3. HS-SPME and GC-MS Parameters

-

Incubation: Incubate the vials at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption (e.g., at 250 °C for 2-5 minutes).

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is typically used.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

-

Ions to Monitor:

-

3,4-Dimethyl-2-pentylfuran (Analyte): Determine the characteristic ions from its mass spectrum (e.g., molecular ion and major fragment ions).

-

This compound (Internal Standard): The molecular ion will be 4 mass units higher than the analyte. Monitor this ion and its corresponding fragments.

-

-

4.1.4. Quantitative Data Summary (Representative for Alkylfuran Analysis)

The following table summarizes typical performance data for the analysis of alkylfurans in food matrices using HS-SPME-GC-MS with deuterated internal standards. These values can be considered as a benchmark for the analysis of 3,4-Dimethyl-2-pentylfuran.

| Parameter | Value | Matrix | Reference |

| Limit of Quantitation (LOQ) | 5 µg/kg | Baby Food, Cereals | [2][3] |

| 0.003–0.007 ng/g | Juice, Canned Fish | [5] | |

| Recovery | 80% - 110% | Baby Food, Cereals, Fruit Juices | [2][3] |

| 76% - 117% | Various Foods | [5] | |

| Repeatability (RSD) | < 16% at 50 µg/kg | Baby Food, Cereals | [2][3] |

| 1-16% (Intra-day) | Various Foods | [5] |

Method 2: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is robust and suitable for samples with higher concentrations of the analyte.[2][3]

4.2.1. Sample Preparation

Sample preparation is similar to the HS-SPME method. A known amount of sample and the this compound internal standard are placed in a headspace vial and sealed.

4.2.2. HS and GC-MS Parameters

-

Incubation: The sealed vial is incubated in a headspace autosampler at a controlled temperature (e.g., 80 °C) for a specific time (e.g., 30 minutes) to reach equilibrium.

-

Injection: A heated gas-tight syringe automatically injects a specific volume of the headspace gas into the GC inlet.

-

GC-MS Parameters: The GC-MS parameters (column, temperature program, carrier gas, and MS settings) are generally the same as described for the HS-SPME-GC-MS method.

4.2.3. Quantitative Data Summary (Representative for Alkylfuran Analysis)

| Parameter | Value | Matrix | Reference |

| Limit of Quantitation (LOQ) | 200 µg/kg | Coffee | [2][3] |

| Recovery | 80% - 110% | Coffee | [2][3] |

| Repeatability (RSD) | < 10% at 10 mg/kg | Coffee | [2][3] |

Data Analysis and Calculation

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 3,4-Dimethyl-2-pentylfuran to the peak area of this compound against the concentration of the analyte in the calibration standards.

-

Quantification: Determine the peak area ratio of the analyte to the internal standard in the samples. Use the calibration curve to calculate the concentration of 3,4-Dimethyl-2-pentylfuran in the original sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 3,4-Dimethyl-2-pentylfuran using this compound as an internal standard with HS-SPME-GC-MS.

Logical Relationship of Isotope Dilution

The following diagram illustrates the logical relationship of using a deuterated internal standard in quantitative analysis.

Conclusion

The use of this compound as an internal standard in GC-MS based methods provides a robust and reliable approach for the accurate quantification of 3,4-Dimethyl-2-pentylfuran. The protocols outlined above, based on established methodologies for similar compounds, offer a solid foundation for researchers and scientists in various fields. Proper method validation, including the determination of linearity, limit of detection, limit of quantitation, accuracy, and precision, is essential for ensuring the quality of the analytical results.

References

Application Note: Quantification of Furan and its Derivatives Using Stable Isotope Dilution Analysis by HS-SPME-GC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan (B31954) and its alkylated derivatives are process-induced contaminants that can form in a variety of heat-treated foods and beverages.[1][2] Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC), sensitive and reliable analytical methods are crucial for their detection and quantification in complex matrices.[1] Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate quantification of these volatile compounds.[3] This technique utilizes a stable isotope-labeled analogue of the target analyte as an internal standard (IS), which is added to the sample at the beginning of the analytical process. This approach effectively compensates for analyte losses during sample preparation and variations in instrumental response, ensuring high accuracy and precision.[3][4]

This application note details a comprehensive protocol for the analysis of furan and its derivatives using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). While deuterated furan (furan-d4) is the most common internal standard for the quantification of furan, this guide will also discuss the use of other deuterated analogues for corresponding alkylated furans and outline the necessary validation steps for incorporating a new internal standard, such as 3,4-Dimethyl-2-pentylfuran-d4.

Experimental Protocols

This section provides a detailed methodology for the analysis of furan and its derivatives, from the preparation of standards and samples to data acquisition and processing.

1. Materials and Reagents

-

Analytes: Furan, 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran, 2-ethylfuran, 2-pentylfuran, and 3,4-Dimethyl-2-pentylfuran.

-

Internal Standards: Furan-d4 (B140817), 2-methylfuran-d3, 2,5-dimethylfuran-d3, 2-ethylfuran-d5, 2-pentylfuran-d11, and this compound.

-

Solvents: Methanol (HPLC grade), Ultrapure water.

-

Salts: Sodium chloride (NaCl), analytical grade.

-

Equipment: 20 mL headspace vials with PTFE-faced septa, SPME autosampler, SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS), GC-MS/MS system.

2. Preparation of Standard Solutions

-

Stock Standard Solutions (e.g., 1000 µg/mL): Prepare individual stock solutions of each furan analyte by dissolving the pure substance in methanol.

-

Working Standard Mixture (e.g., 1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in methanol.

-

Internal Standard Stock Solutions (e.g., 2 µg/mL): Prepare individual stock solutions of the deuterated internal standards (including furan-d4 and this compound) in methanol.

-

Internal Standard Working Mixture: Prepare a mixed internal standard working solution from the stock solutions.

3. Sample Preparation

The sample preparation method should be adapted based on the food matrix to effectively release the volatile furan compounds into the headspace of the vial for extraction.

-

Liquid Samples (e.g., coffee, juice, milk):

-

Weigh 5-10 g of the liquid sample directly into a 20 mL headspace vial.

-

Add a known amount of the internal standard working mixture.

-

For some matrices, add a saturated NaCl solution to improve the release of volatile compounds.

-

Immediately seal the vial.[1]

-

-

Semi-Solid and Solid Samples (e.g., baby food, peanut butter, cereals):

4. HS-SPME Procedure

-

Place the sealed vials in the autosampler tray of the HS-SPME system.

-

Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 30-60°C) for a defined period (e.g., 15 minutes) to allow the furan compounds to partition into the headspace.[2]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 15 minutes) at the same temperature to adsorb the analytes.[2]

-

Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes onto the analytical column. A desorption time of 1-3 minutes at a high temperature (e.g., 250-280°C) is typical.

5. GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (or equivalent)

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An example program starts at 32°C (hold for 4 min), then ramps to 200°C at 20°C/min, and holds for 3 min.[4]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

MRM Transitions: Specific precursor and product ions for each analyte and internal standard must be determined.

-

6. Data Presentation: Quantitative Analysis

Quantification is performed using the internal standard calibration method. The ratio of the analyte peak area to the corresponding internal standard peak area is used to construct calibration curves and determine the concentration in unknown samples.

Table 1: Representative Method Performance Characteristics for Furan Analysis

| Parameter | Furan | 2-Methylfuran | 2,5-Dimethylfuran | 2-Pentylfuran |

| Limit of Detection (LOD) | 0.01-0.2 ng/g | 0.01-0.5 ng/g | 0.02-0.5 ng/g | 0.02-0.7 ng/g |

| Limit of Quantification (LOQ) | 0.04-0.6 ng/g | 0.04-1.0 ng/g | 0.05-1.0 ng/g | 0.05-1.5 ng/g |

| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |

| Recovery (%) | 78-111 | 80-110 | 80-110 | 76-108 |

| Precision (RSD%) | <15 | <15 | <16 | <18 |

Note: The data in this table is compiled from various studies and is intended to be representative. Actual performance may vary depending on the matrix and instrumentation.[4][5]

Mandatory Visualizations

Caption: Experimental workflow for the quantification of furan compounds.

Validation of this compound as an Internal Standard

While this compound is commercially available, its use as an internal standard for furan analysis is not yet established in the scientific literature. Therefore, a thorough validation is required to ensure its suitability. The primary goal is to demonstrate that it behaves identically to its non-deuterated analogue (3,4-Dimethyl-2-pentylfuran) throughout the analytical process.

Key Validation Steps:

-

Chemical and Isotopic Purity: Verify the purity of the this compound standard.

-

Co-elution: Ensure that the deuterated standard co-elutes with the native analyte under the specified GC conditions.

-

Fragmentation Pattern: Confirm that the fragmentation pattern in the mass spectrometer is similar to the native analyte, allowing for the selection of appropriate MRM transitions.

-

Absence of Isotopic Interference: Check for any contribution from the internal standard to the signal of the native analyte and vice versa.

-

Method Performance Evaluation: Perform a full method validation including linearity, LOD, LOQ, accuracy (recovery), and precision (repeatability and reproducibility) using the new internal standard.

Caption: Logical workflow for validating a new internal standard.

The described HS-SPME-GC-MS/MS method provides a sensitive, robust, and reliable approach for the simultaneous determination of furan and its derivatives in a wide range of commodities. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification. While furan-d4 is the established standard for furan, the introduction of new deuterated standards like this compound for their corresponding alkylated furans requires a rigorous validation process as outlined. This ensures the generation of high-quality, defensible data for risk assessment and quality control purposes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Analysis of Furan and its Derivatives in Food Matrices by Headspace GC-MS with Stable Isotope Dilution

Introduction

Furan (B31954) and its alkylated derivatives, such as 2-methylfuran, 2-pentylfuran, and 3,4-dimethyl-2-pentylfuran, are process-induced contaminants that can form in a variety of heat-treated foods and beverages, including coffee, baby foods, and canned goods.[1][2][3] The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen (Group 2B), making sensitive and reliable analytical methods crucial for their monitoring in complex food matrices.[1][3]

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred technique for this analysis due to its high sensitivity and selectivity.[1][3] To ensure accurate quantification and correct for matrix effects or variations during sample preparation, a stable isotope-labeled internal standard is employed in an isotopic dilution technique.[3] While deuterated furan (furan-d4) is commonly used for the parent compound, the analysis of larger alkylated furans benefits from structurally similar deuterated standards.[2][3] 3,4-Dimethyl-2-pentylfuran-d4 is a deuterated analog of 3,4-dimethyl-2-pentylfuran, making it an ideal internal standard for the quantification of this specific analyte and other structurally related pentylfurans.[4]

This application note details a robust protocol for the simultaneous determination of furan and its derivatives in various food commodities using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis, incorporating the use of a deuterated internal standard like this compound.

Experimental Protocols

This section provides a detailed methodology for the analysis of furan and its derivatives, from sample preparation to data acquisition and analysis.

Materials and Reagents

-

Standards: Furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2-pentylfuran, and other target derivatives.

-

Internal Standard (IS): this compound (or furan-d4 (B140817) for general screening).[1][4]

-

Solvents: Methanol (HPLC grade).

-

Reagents: Sodium chloride (NaCl), Deionized water.

-

Equipment: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa, analytical balance, vortex mixer, heating block or water bath.

Standard and Sample Preparation

2.1. Preparation of Standard Solutions

-

Stock Standard (e.g., 1000 µg/mL): Prepare individual stock solutions of each furan derivative and the internal standard (this compound) by dissolving the pure substance in methanol.[1]

-

Working Standard Mixture (e.g., 1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in methanol.[1]

-

Internal Standard Working Solution (e.g., 2 µg/mL): Prepare a working solution of this compound in methanol.[1]

2.2. Sample Preparation The sample preparation method must be adapted to the food matrix to effectively release the volatile furan compounds into the vial's headspace for extraction.[1]

-

Liquid Samples (e.g., coffee, juice, milk):

-

Weigh 5-10 g of the liquid sample directly into a 20 mL headspace vial.[5][6]

-

For viscous samples, dilution with water (1:2 or 1:4) may be necessary.[6]

-

Add 4-5 g of NaCl to "salt out" the volatile compounds, increasing their concentration in the headspace.[6]

-

Fortify the vial with the internal standard working solution (e.g., 50 µL).[7]

-

Immediately seal the vial tightly.[1]

-

-

Semi-Solid and Solid Samples (e.g., baby food, peanut butter, cereals):

Headspace Solid-Phase Microextraction (HS-SPME)

-

SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME Arrow is recommended for its higher analyte absorption capacity.[5]

-

Equilibration: Place the sealed vials in a heating block or water bath and incubate at 30-35°C for 15 minutes to allow the furan derivatives to partition into the headspace.[5]

-

Extraction: Expose the SPME fiber to the headspace of the vial for 15 minutes at the same temperature (30-35°C) to adsorb the analytes.[1][5]

-

Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the analytical column. A desorption time of 1-3 minutes at 280°C is typical.[1][7]

GC-MS Instrumental Analysis

The following table outlines the optimized parameters for the GC-MS system.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | HP-5MS (or Rxi-624Sil MS), 30 m x 0.25 mm ID, 1.40 µm film thickness[5][7] |

| Injection Mode | Split (1:10 ratio)[5][7] |

| Inlet Temperature | 280°C[5][7] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |

| Oven Program | Initial 32°C, hold for 4 min, ramp to 200°C at 20°C/min, hold for 3 min[5] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Impact (EI) at 70 eV[5] |

| Source Temperature | 230°C[5][8] |

| Quadrupole Temp | 150°C[8] |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[5] |

| Monitored Ions | Quantifier and qualifier ions specific to each furan derivative and internal standard. For furan, m/z 68 is used; for furan-d4, m/z 72 is used.[9] |

Data Presentation

The described method provides excellent sensitivity and recovery for the analysis of furan and its derivatives across various food matrices. The following table summarizes typical method validation data reported in the literature.

| Analyte | Food Matrix | Recovery (%) | Limit of Quantitation (LOQ) (ng/g) |

| Furan | Juice | 76–117% | 0.003–0.675 |

| 2-Methylfuran | Canned Fish | 76–117% | 0.003–0.675 |

| 3-Methylfuran | Juice | 76–117% | 0.003–0.675 |

| 2-Ethylfuran | Canned Fish | 76–117% | 0.003–0.007 |

| 2,5-Dimethylfuran | Juice | 76–117% | 0.003–0.675 |

| 2-Pentylfuran | Canned Fish | 76–117% | 0.003–0.007 |

| (Data adapted from a study on furan and its 10 derivatives)[5][10] |

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic behind using an internal standard for quantification.

Caption: Experimental workflow for furan analysis using HS-SPME-GC-MS.

Caption: Logic of quantification using an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. gcms.cz [gcms.cz]

- 8. Determination of Furan in Foods | FDA [fda.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Quantitative Analysis of 3,4-Dimethyl-2-pentylfuran in Edible Oils Using LC-MS/MS with a Deuterated Internal Standard

Application Note

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,4-Dimethyl-2-pentylfuran in various edible oil matrices. Due to the volatile nature and potential matrix effects associated with furan (B31954) derivatives in complex samples, a stable isotope-labeled internal standard, 3,4-Dimethyl-2-pentylfuran-d4, is employed to ensure high accuracy and precision.[1] This isotope dilution approach effectively compensates for variations during sample preparation and ionization.[1][2] The method involves a simple liquid-liquid extraction followed by a rapid chromatographic separation, making it suitable for high-throughput analysis in food safety and quality control laboratories.

Introduction

Furan and its alkylated derivatives are process contaminants that can form in thermally treated foods. Concerns over their potential carcinogenicity have led to an increased need for sensitive and reliable analytical methods for their monitoring in various food products.[1] 3,4-Dimethyl-2-pentylfuran is a representative alkylated furan that can be present in edible oils as a result of processing or storage. Accurate quantification of such compounds is challenging due to their volatility and the complexity of the sample matrix.[1]

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis.[1] By introducing a known amount of an isotopically labeled version of the analyte (e.g., this compound) at the beginning of the sample preparation, any analyte loss during the analytical process can be corrected.[2][3] The deuterated internal standard co-elutes with the native analyte but is distinguished by its different mass-to-charge ratio (m/z) in the mass spectrometer, allowing for accurate ratio-based quantification.[1] This application note provides a detailed protocol for the analysis of 3,4-Dimethyl-2-pentylfuran in edible oils using LC-MS/MS and this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

3,4-Dimethyl-2-pentylfuran (≥98% purity)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Hexane (B92381) (HPLC grade)

-

Edible oil samples (e.g., olive oil, sunflower oil, canola oil)

Sample Preparation

-

Weigh 1.0 g of the edible oil sample into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (1 µg/mL in methanol).

-

Add 5 mL of hexane and vortex for 1 minute to dissolve the oil.

-

Add 5 mL of acetonitrile and vortex vigorously for 2 minutes for liquid-liquid extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to achieve phase separation.

-

Carefully transfer the lower acetonitrile layer into a clean tube.

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (80:20 methanol:water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI) in positive mode

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |